N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N'-(3-methoxyphenyl)ethanediamide
Description
This compound is an ethanediamide derivative featuring a dimethylamino-substituted phenyl group, a 4-methylpiperazine moiety, and a 3-methoxyphenyl group. The dimethylamino group enhances lipophilicity and membrane permeability, while the 4-methylpiperazine moiety may confer selectivity for kinase targets, as seen in EGFR inhibitors like AZD9291 . The ethanediamide linker (oxalamide) facilitates hydrogen bonding with enzymatic active sites, a feature common in kinase-targeted therapies .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O3/c1-27(2)20-10-8-18(9-11-20)22(29-14-12-28(3)13-15-29)17-25-23(30)24(31)26-19-6-5-7-21(16-19)32-4/h5-11,16,22H,12-15,17H2,1-4H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQVFPBVGQOKJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)OC)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N’-(3-methoxyphenyl)ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the reaction of 4-(dimethylamino)benzaldehyde with 4-methylpiperazine to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the reaction of the amine with 3-methoxybenzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N’-(3-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N’-(3-methoxyphenyl)ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N’-(3-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Research Findings and Implications
- Kinase Selectivity : Piperazine-containing ethanediamides (target compound, ) show promise in addressing kinase mutations, but morpholine derivatives () may lack this specificity .
- Structural Optimization : Substituting the ethanediamide linker with bulkier groups (e.g., thiazolo-triazole in ) could enhance binding but reduce solubility .
- Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to ’s azetidinone derivatives, requiring strict reaction conditions to preserve stereochemistry .
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N'-(3-methoxyphenyl)ethanediamide is a complex organic compound notable for its diverse potential applications in medicinal chemistry and pharmacology. This compound features a unique molecular structure that integrates a dimethylamino group, a piperazine ring, and a methoxybenzamide moiety, making it an interesting subject for research into its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is . It is characterized by:
- Dimethylamino Group : Enhances solubility and may influence receptor binding.
- Piperazine Ring : Commonly found in many pharmaceuticals, often associated with central nervous system activity.
- Methoxybenzamide Moiety : Potentially contributes to the compound's pharmacological properties.
Biological Activity
Research indicates that compounds with similar structures may exhibit significant biological activities, including:
- Antimicrobial Effects : The compound may inhibit specific enzymes involved in metabolic pathways or bacterial cell wall synthesis, leading to antimicrobial effects.
- Neuropharmacological Effects : Its interactions with neurotransmitter systems suggest potential applications in treating psychiatric disorders. Compounds with similar structures have been shown to act on monoamine transporters, which are critical targets for antidepressants and psychostimulants .
The mechanism of action for this compound involves its interaction with specific molecular targets, such as:
- Enzymes and Receptors : The compound can bind to various enzymes or receptors, modulating their activity and potentially altering signal transduction pathways.
- Transporter Inhibition : Similar compounds have been shown to inhibit serotonin transporters (SERT), which could lead to increased levels of serotonin in the synaptic cleft, providing therapeutic benefits in mood disorders .
Case Studies
- Antimicrobial Activity : A study demonstrated that compounds structurally related to this compound exhibited significant antimicrobial properties against various bacterial strains. The mechanism involved inhibition of bacterial cell wall synthesis.
- Neurotransmitter Interaction : Another study highlighted the ability of structurally similar compounds to inhibit serotonin reuptake, suggesting potential antidepressant effects. This was evidenced by increased serotonin levels in vitro when tested against human SERT-expressing cell lines .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
